molecular formula C10H10N2O B2905590 1-(2-methoxyphenyl)-1H-imidazole CAS No. 10040-93-4

1-(2-methoxyphenyl)-1H-imidazole

Cat. No. B2905590
CAS RN: 10040-93-4
M. Wt: 174.203
InChI Key: UFXRSQDZZKCBBQ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-1H-imidazole, also known as 2-MeOI, is an organic compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In

Scientific Research Applications

Synthesis and Biological Applications

  • Medicinal Chemistry : Imidazole derivatives, including those related to 1-(2-methoxyphenyl)-1H-imidazole, are noted for their significant biological activities, such as antimicrobial and anticancer properties. Their synthesis involves various methods and structural reactions, contributing significantly to medicinal chemistry (Ramanathan, 2017).
  • Anti-Inflammatory and Antifungal Agents : Some derivatives have been evaluated for their potential as anti-inflammatory and antifungal agents, demonstrating good efficacy and minimal gastrointestinal irritation (Husain et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibitors : Imidazole derivatives are effective corrosion inhibitors for various metals, including mild steel. They show strong adsorption properties and act as mixed-type inhibitors, suggesting applications in industrial corrosion protection (Prashanth et al., 2021).

Optical and Electronic Properties

  • Nonlinear Optical Materials : Some derivatives exhibit enhanced fluorescence in the presence of metal ions, indicating their potential use in chemosensors and nonlinear optical (NLO) materials. Their electronic properties have been studied through quantum chemical calculations (Jayabharathi et al., 2012).

Analytical Applications

  • Chemosensors : Certain imidazole derivatives have been utilized in fluorescence-based anion sensing, with potential applications in environmental monitoring and analytical chemistry (Alreja & Kaur, 2016).

Miscellaneous Applications

  • Anti-Cancer Activity : Imidazole derivatives show potential in inducing apoptosis and cellular senescence, highlighting their applicability in cancer research (Sharma et al., 2014).
  • Antimicrobial Agents : Some derivatives have been explored as antimicrobial and antitubercular agents, showing significant activity against various bacterial and fungal strains (Ranjith et al., 2014).

properties

IUPAC Name

1-(2-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)12-7-6-11-8-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRSQDZZKCBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-1H-imidazole

Synthesis routes and methods

Procedure details

To a degassed DMSO (20 mL) solution of imidazole (1.0 g, 15 mmol) was added 2-bromoanisole (1.25 mL, 10 mmol), KOH (1.12 g, 20 mmol) and Cu2O (280 mg, 2 mmol) under nitrogen. The resulting mixture was stirred at 140° C. for 24 hrs under N2. After cooling to room temperature, the mixture was poured into ethylacetate (EA) (50 mL) and filtered. The filtrate was washed with water (50 mL×3) and dried over anhydrous magnesium sulfate. After rotary evaporation, the crude oil was purified via column chromatography on silica gel with eluent of EA/MeOH (9/1, v/v), affording a light yellow liquid (50%). 1H-NMR (400 MHz, CDCl3) δ(ppm) 7.79 (s, 1H), 7.36 (t, J=7.8 Hz, 1H), 7.28 (d, J=7.8 Hz, 1H), 7.21 (s, 1H), 7.17 (s, 1H), 7.05 (m, 2H), 3.85 (s, 3H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
50%

Citations

For This Compound
53
Citations
HS El-Sheshtawy, MM Ibrahim, I El-Mehasseb… - … Acta Part A: Molecular …, 2015 - Elsevier
The molecular complex between 1-(2-methoxyphenyl)-1H-imidazole-2(3H)-thione (Hmim OMe ) and iodine (I 2 ) was investigated. Single crystal of [(Hmim OMe ) radical dot I 2 ] adduct …
Number of citations: 28 www.sciencedirect.com
J Wang, L Xie, Y Wang, X Wang, S Xi… - Archiv der …, 2017 - Wiley Online Library
A series of novel 6,7‐disubstituted‐4‐phenoxyquinoline derivatives bearing (E)‐3‐hydrosulfonylacrylamido or 1H‐imidazole‐4‐carboxamido moieties were designed, synthesized and …
Number of citations: 6 onlinelibrary.wiley.com
VN Emel'yanenko, M Kaliner, T Strassner… - Fluid Phase …, 2017 - Elsevier
Phenyl substituted imidazoles exhibit versatile biological activity. 1-(R-phenyl)-1H-imidazoles with different functional groups R provide a convenient suitcase of molecules with tunable …
Number of citations: 8 www.sciencedirect.com
Z Ruzi, L Nie, K Bozorov, J Zhao… - Archiv der …, 2021 - Wiley Online Library
A series of 5‐amino‐1‐N‐substituted‐imidazole‐4‐carboxylate building blocks was synthesized and assayed for their antiproliferative potential against human cancer cell lines, …
Number of citations: 11 onlinelibrary.wiley.com
R Ghorbani-Vaghei, S Hemmati, H Veisi - Tetrahedron Letters, 2013 - Elsevier
An in situ generated complex of copper(I) and a biguanide, namely metformin, was found to be a highly efficient homogeneous catalyst in N/O-arylation reactions. The O-arylation of …
Number of citations: 47 www.sciencedirect.com
DH Zaitsau, M Kaliner, S Lerch… - Zeitschrift für …, 2017 - Wiley Online Library
Vaporization enthalpies of five different imidazolium based Tunable Aryl Alkyl Ionic Liquids (TAAILs) with a common bis(trifluoromethylsulfonyl)imide ([NTf 2 ]) anion were measured …
Number of citations: 17 onlinelibrary.wiley.com
X Wang, N Jiang, S Zhao, S Xi, J Wang, T Jing… - Bioorganic & medicinal …, 2017 - Elsevier
Two novel series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives bearing 1H-imidazole-4-carboxamido or (E)-3-hydrosulfonylacrylamido motifs (16–31 and 32–42) were …
Number of citations: 25 www.sciencedirect.com
P Ma, F Meng, N Wang, J Zhang, J Xie… - ChemistrySelect, 2018 - Wiley Online Library
The formation of amorphous Cu–MOF‐74 from crystalline Cu–MOF‐74 at 120 C under strong alkali condition was reported for the first time, and it could be employed as an efficient …
M Patanapongpibul, C Zhang, G Chen, S Guo… - Bioorganic & medicinal …, 2018 - Elsevier
Our earlier studies indicate that (1E,4E)-1,5-bis(1-alkyl-1H-imidazol-2-yl)penta-1,4-diene-3-ones and (1E,4E)-1,5-bis(1-alkyl-1H-benzo[d]imidazol-2-yl)penta-1,4-diene-3-ones exhibit …
Number of citations: 6 www.sciencedirect.com
NH MeO - Copper Catalyzed CC, CN and CS Bond Formations …, 2009 - gyan.iitg.ernet.in
The aryl-heteroatom bond formation by cross-coupling reaction constitutes a powerful strategy for the synthesis of numerous important compounds in biological, material and …
Number of citations: 2 gyan.iitg.ernet.in

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